molecular formula C13H12N4O5S2 B2571449 ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 392318-17-1

ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2571449
CAS No.: 392318-17-1
M. Wt: 368.38
InChI Key: WBRDCFRCAWSNKK-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C13H12N4O5S2 and a molecular weight of 368.3882 This compound is notable for its unique structure, which includes a thiadiazole ring, a nitrobenzamide group, and an ethyl ester

Scientific Research Applications

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazole and nitrobenzamide moieties.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions of thiadiazole-containing compounds with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Preparation Methods

The synthesis of ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of the Nitrobenzamide Group: The nitrobenzamide group is introduced by reacting the thiadiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Ethyl Ester: The final step involves the esterification of the thiadiazole-nitrobenzamide intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas and palladium for reduction, nucleophiles such as amines or alcohols for substitution, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted amides or esters, and carboxylic acids.

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The nitrobenzamide group may interact with enzymes or receptors, while the thiadiazole ring could participate in redox reactions or coordinate with metal ions. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S2/c1-2-22-10(18)7-23-13-16-15-12(24-13)14-11(19)8-4-3-5-9(6-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRDCFRCAWSNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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